molecular formula C6H10N2OS B13309006 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine

3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine

Katalognummer: B13309006
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: SELXMJHEIKNGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-7-thia-1-azaspiro[44]non-1-en-2-amine is a heterocyclic compound characterized by a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine typically involves the reaction of cyclic ketones with mercaptoalkanoic acids in a one-pot procedure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Wirkmechanismus

The mechanism of action of 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxa-7-thia-1-azaspiro[44]non-1-en-2-amine is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H10N2OS

Molekulargewicht

158.22 g/mol

IUPAC-Name

3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine

InChI

InChI=1S/C6H10N2OS/c7-5-8-6(3-9-5)1-2-10-4-6/h1-4H2,(H2,7,8)

InChI-Schlüssel

SELXMJHEIKNGLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC12COC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.